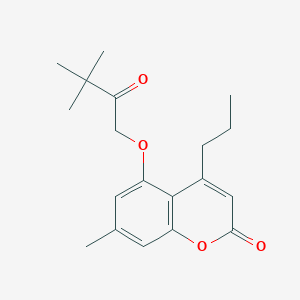
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-4-propyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutanoic acid.
Esterification: The 3,3-dimethyl-2-oxobutanoic acid is esterified with an alcohol, often using an acid catalyst like sulfuric acid, to form the corresponding ester.
Coupling Reaction: The ester is then coupled with 7-methyl-4-propyl-2H-chromen-2-one under basic conditions, typically using a base like sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to perform the esterification step efficiently.
Automated Coupling: Employing automated systems for the coupling reaction to ensure consistent product quality and yield.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-methyl-2H-chromen-2-one: A structurally similar compound with different substituents.
3,3-dimethyl-2-oxobutoxy-4-ethyl-7-methyl-2H-chromen-2-one: Another related compound with slight variations in the substituent positions.
Uniqueness
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-6-7-13-10-17(21)23-15-9-12(2)8-14(18(13)15)22-11-16(20)19(3,4)5/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTUMLFKDPZXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)
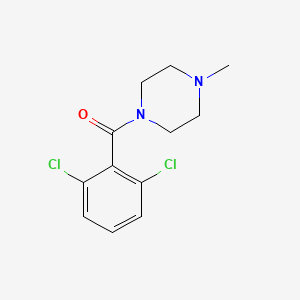
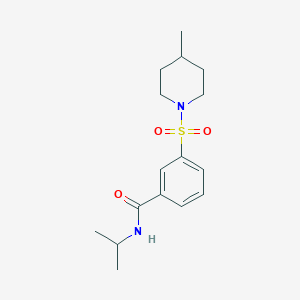
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)

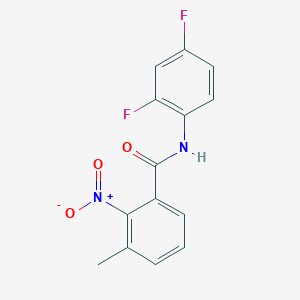
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylbenzoate](/img/structure/B5692676.png)
![4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)

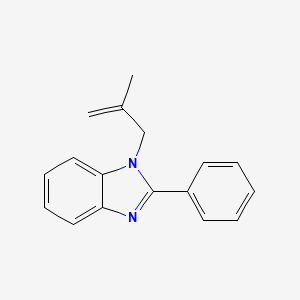
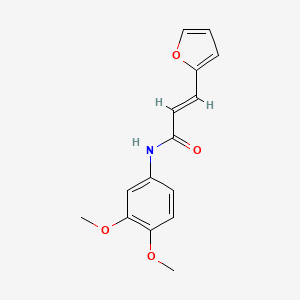
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)
